molecular formula C18H13ClF2N2O2 B6515693 6-chloro-N-(3,4-difluorophenyl)-4-ethoxyquinoline-2-carboxamide CAS No. 950277-72-2

6-chloro-N-(3,4-difluorophenyl)-4-ethoxyquinoline-2-carboxamide

Cat. No. B6515693
CAS RN: 950277-72-2
M. Wt: 362.8 g/mol
InChI Key: UFRFDPMMQVPPQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-N-(3,4-difluorophenyl)-4-ethoxyquinoline-2-carboxamide (CEDFQ) is an organic compound that has been studied for its potential applications in scientific research. CEDFQ has been found to have a variety of biochemical and physiological effects, as well as a number of advantages and limitations for use in laboratory experiments.

Scientific Research Applications

6-chloro-N-(3,4-difluorophenyl)-4-ethoxyquinoline-2-carboxamide has been found to have a number of potential applications in scientific research. It has been used as a fluorescent probe for the detection of intracellular calcium levels, as an inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9), and as a potential therapeutic agent for the treatment of cancer. Additionally, this compound has been used as a model compound for the study of drug metabolism and drug-drug interactions.

Mechanism of Action

6-chloro-N-(3,4-difluorophenyl)-4-ethoxyquinoline-2-carboxamide has been found to act as an inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9). This enzyme is involved in the metabolism of a variety of drugs and other compounds, and this compound has been found to bind to the active site of the enzyme and inhibit its activity. Additionally, this compound has been found to act as a fluorescent probe for the detection of intracellular calcium levels by binding to calcium ions and emitting a fluorescent signal.
Biochemical and Physiological Effects
This compound has been found to have a number of effects on biochemical and physiological processes. It has been found to inhibit the activity of the enzyme cytochrome P450 2C9 (CYP2C9), which is involved in the metabolism of a variety of drugs and other compounds. Additionally, this compound has been found to act as a fluorescent probe for the detection of intracellular calcium levels, and it has been found to have potential therapeutic applications for the treatment of cancer.

Advantages and Limitations for Lab Experiments

6-chloro-N-(3,4-difluorophenyl)-4-ethoxyquinoline-2-carboxamide has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is highly soluble in organic solvents, making it easy to use in a variety of laboratory experiments. Additionally, this compound has been found to have a number of potential applications in scientific research, including its use as a fluorescent probe for the detection of intracellular calcium levels and its potential therapeutic applications for the treatment of cancer. However, this compound has also been found to have a number of limitations, including its potential to interact with other compounds and its potential to cause unwanted side effects.

Future Directions

There are a number of potential future directions for research into 6-chloro-N-(3,4-difluorophenyl)-4-ethoxyquinoline-2-carboxamide. These include further research into its potential therapeutic applications for the treatment of cancer, its potential to interact with other compounds, and its potential to cause unwanted side effects. Additionally, further research into the biochemical and physiological effects of this compound could lead to a better understanding of its potential applications in scientific research. Finally, further research into the synthesis of this compound could lead to the development of more efficient and cost-effective methods of production.

Synthesis Methods

6-chloro-N-(3,4-difluorophenyl)-4-ethoxyquinoline-2-carboxamide is synthesized by a three-step process involving the reaction of 4-ethoxyquinoline-2-carboxylic acid with 3,4-difluorophenylchloroformate, followed by the reaction of the resulting 2-chloro-6-fluorophenyl-4-ethoxyquinoline-2-carboxylic acid with potassium carbonate in dimethylformamide (DMF). The final product is then purified and crystallized to obtain this compound.

properties

IUPAC Name

6-chloro-N-(3,4-difluorophenyl)-4-ethoxyquinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF2N2O2/c1-2-25-17-9-16(23-15-6-3-10(19)7-12(15)17)18(24)22-11-4-5-13(20)14(21)8-11/h3-9H,2H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRFDPMMQVPPQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.